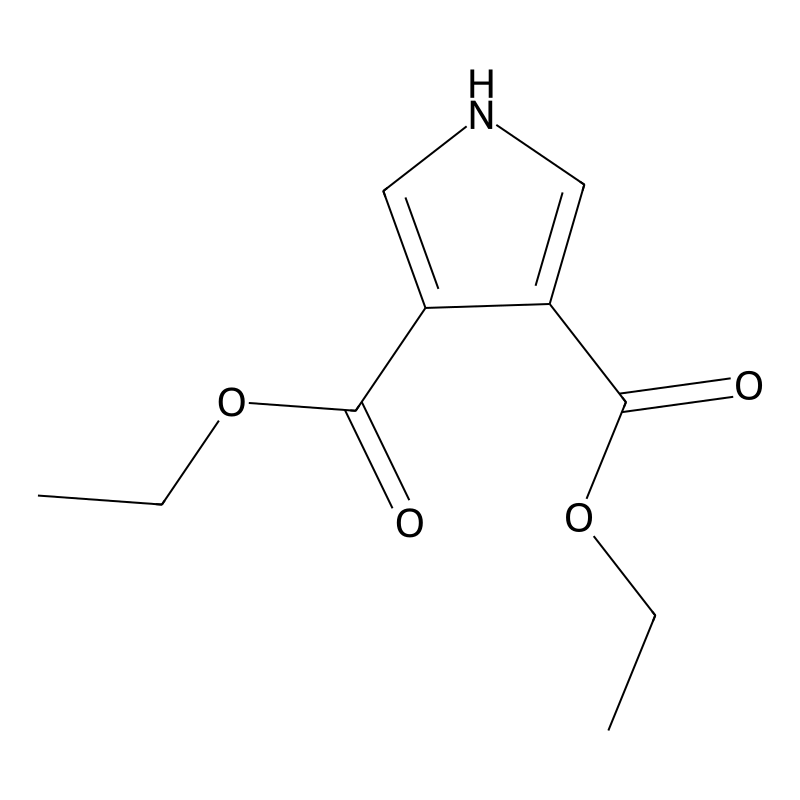Diethyl 3,4-pyrroledicarboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Trisubstituted Pyrroles
One of the primary applications of Diethyl 3,4-pyrroledicarboxylate is the synthesis of trisubstituted pyrroles. This involves functionalizing the molecule at the 1-position of the pyrrole ring to introduce a third substituent in addition to the existing ester groups at the 3 and 4 positions. Studies have shown the successful use of Diethyl 3,4-pyrroledicarboxylate in the preparation of compounds like:
- Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate [1]
- Diethyl 1-benzoyloxymethyl-3,4-pyrroledicarboxylate [1]
These trisubstituted pyrrole derivatives can further undergo various transformations to access even more complex and potentially bioactive molecules.
[1] Diethyl 3,4-pyrroledicarboxylate 98% [Merck Life Science Indonesia]:
Development of Functional Materials
Another exciting area of research involving Diethyl 3,4-pyrroledicarboxylate is the development of functional materials. Recent studies have explored its use in creating pyrrole copolymer soft actuators. These actuators exhibit reduced electrochemical creep and actuating strain, making them potentially valuable for applications in artificial muscles and robotics [2].
[2] Diethyl 3,4-pyrroledicarboxylate 98 41969-71-5 [Sigma-Aldrich]:
Diethyl 3,4-pyrroledicarboxylate is an organic compound characterized by the presence of two carboxylate groups attached to a pyrrole ring. Its empirical formula is C₁₀H₁₃N O₄, with a molecular weight of 211.21 g/mol. The compound features a pyrrole moiety, which is a five-membered aromatic ring containing nitrogen, making it a member of the pyrrole family. The diethyl ester form contributes to its solubility and reactivity in various chemical processes.
- Diels-Alder Reactions: This compound can undergo Diels-Alder reactions, allowing for the formation of larger cyclic structures by reacting with dienophiles .
- Hydrolysis: The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding diacid, 3,4-pyrroledicarboxylic acid .
- Decarboxylation: Upon heating or treatment with specific reagents, the carboxyl groups can be removed, leading to the formation of simpler pyrrole derivatives .
Research indicates that diethyl 3,4-pyrroledicarboxylate exhibits notable biological activities. It has been studied for its potential antimicrobial properties and its role as an intermediate in the synthesis of bioactive compounds. Some derivatives have shown promise in anticancer activity, making this compound of interest in pharmaceutical research .
Several synthesis methods have been developed for diethyl 3,4-pyrroledicarboxylate:
- Diels-Alder Reaction: This method involves the reaction of suitable diene and dienophile precursors to form the pyrrole structure .
- Base-Induced Ring Contraction: A recent method involves using a base to induce a ring contraction from thiazine precursors, yielding moderate amounts of diethyl 3,4-pyrroledicarboxylate .
- Hydrolysis and Reprecipitation: Hydrolysis of its esters followed by reprecipitation can also yield the compound in pure form .
Diethyl 3,4-pyrroledicarboxylate has several applications:
- Synthesis of Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceuticals due to its reactive carboxylate groups.
- Organic Synthesis: The compound is used in organic synthesis for creating more complex molecules through various transformations.
- Research Tool: It is utilized in research laboratories for studying pyrrole chemistry and its derivatives .
Studies on interactions involving diethyl 3,4-pyrroledicarboxylate have focused on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo hydrolysis and subsequent reactions with amines or alcohols has been explored to develop new derivatives with enhanced biological activity. Its interactions with metal catalysts have also been investigated for potential applications in catalysis and material science .
Diethyl 3,4-pyrroledicarboxylate shares structural similarities with other pyrrole derivatives. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diethyl 2,5-pyrroledicarboxylate | Two carboxylates at positions 2 and 5 | Different reactivity patterns due to position |
| Dimethyl 3,4-pyrroledicarboxylate | Similar structure but with methyl groups | Altered solubility and reactivity |
| Diethyl 1H-pyrrole-2,4-dicarboxylate | Carboxylates at positions 2 and 4 | Exhibits different biological activity profiles |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Methyl substitutions at positions 3 and 5 | Enhanced lipophilicity affecting biological interactions |
The uniqueness of diethyl 3,4-pyrroledicarboxylate lies in its specific placement of functional groups that influence its chemical behavior and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








